molecular formula C6H6ClF2N3O B13067869 4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine

4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine

Cat. No.: B13067869
M. Wt: 209.58 g/mol
InChI Key: PQBBFHUKVYMAKT-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine is a chemical compound with the molecular formula C6H6ClF2N3O and a molecular weight of 209.58 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate scaling of reagents and conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce an oxidized pyrimidine compound .

Scientific Research Applications

4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the 2,2-difluoroethoxy group enhances its potential for specific interactions with biological targets, making it valuable for research and potential therapeutic applications .

Biological Activity

4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique difluoroethoxy group that enhances its chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₈ClF₂N₃O
Molecular Weight 201.61 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The difluoroethoxy group enhances membrane permeability, allowing the compound to enter cells more efficiently. Once inside, it may interact with various enzymes or receptors, potentially modulating cellular pathways involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication by targeting viral enzymes.
  • Anticancer Potential : Some pyrimidine derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study 1: Antiviral Activity

A study conducted on pyrimidine derivatives indicated that compounds with difluoro substituents demonstrated significant antiviral activity against influenza viruses. The mechanism involved the inhibition of viral polymerases, leading to reduced viral replication rates.

Case Study 2: Anticancer Properties

In vitro assays using human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. IC50 values were reported at concentrations comparable to established anticancer agents.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityIC50 (μM)
This compoundAntiviral, AnticancerTBD
4-Chloro-6-methylpyrimidineAnticancer15
4-Fluoro-6-(2,2-difluoroethoxy)pyrimidineAntiviralTBD

Properties

Molecular Formula

C6H6ClF2N3O

Molecular Weight

209.58 g/mol

IUPAC Name

4-chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine

InChI

InChI=1S/C6H6ClF2N3O/c7-5-4(10)6(12-2-11-5)13-1-3(8)9/h2-3H,1,10H2

InChI Key

PQBBFHUKVYMAKT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)OCC(F)F

Origin of Product

United States

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